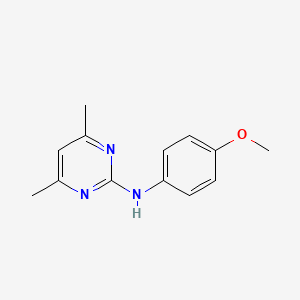

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXCCRCTIXSUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility data of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in organic solvents

An In-depth Technical Guide on the Solubility of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical physicochemical property that governs process development, formulation, crystallization, and purification strategies.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes the foundational principles of solubility, details rigorous experimental protocols for its determination, presents and analyzes solubility data for structurally related pyrimidine derivatives, and explores the thermodynamic models used for data correlation and analysis. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to conduct thorough solubility studies.

Foundational Principles of Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into two main energy contributions: the energy required to overcome the crystal lattice forces of the solute (lattice energy) and the energy released upon the interaction of solute molecules with solvent molecules (solvation energy).[4][5]

A compound's solubility is dictated by the delicate balance of these forces, which are influenced by several key factors:

-

Physicochemical Properties of Solute and Solvent : The principle of "like dissolves like" is a fundamental guide. The molecular structure of this compound features a polar aminopyrimidine core capable of hydrogen bonding (the amino group as a donor, and the pyrimidine nitrogens as acceptors) and a less polar methoxyphenyl group. Therefore, its solubility is expected to be significant in solvents that can engage in these interactions, such as polar protic and aprotic solvents.

-

Temperature : The effect of temperature on solubility is described by the van't Hoff equation.[6][7] For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

-

Polymorphism : A single compound can exist in different crystalline forms, known as polymorphs.[3] Each polymorph has a unique crystal lattice and, consequently, a different lattice energy, leading to different solubilities. It is crucial to characterize the solid form being studied to ensure data consistency.

Experimental Determination of Thermodynamic Solubility

Accurate solubility data is foundational. The "gold standard" for determining thermodynamic solubility is the shake-flask method , attributed to Higuchi and Connors, which ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][8]

Protocol 2.1: Isothermal Shake-Flask Solubility Determination

-

Preparation : Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of a selected organic solvent. The presence of undissolved solid at the end of the experiment is mandatory to confirm that the solution is saturated.

-

Equilibration : Place the sealed vials in a calibrated, constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary kinetic studies are recommended to determine the minimum time to reach equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to sediment. To separate the saturated liquid phase from the solid, carefully withdraw a sample from the supernatant using a syringe fitted with a compatible filter (e.g., 0.22 µm PTFE or nylon) to prevent any solid particles from being transferred.

-

Quantification : Immediately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation. Analyze the concentration of the dissolved solute using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) : Offers high specificity and sensitivity for quantifying the analyte in a complex matrix.

-

UV-Vis Spectrophotometry : A simpler method suitable when the solute has a unique chromophore and the solvent does not interfere at the analytical wavelength. A calibration curve must be prepared beforehand.

-

-

Data Calculation : Convert the measured concentration into desired units, such as mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g of solvent).

Caption: Relationship between experimental data, thermodynamic models, and derived parameters.

Practical Implications and Conclusion

A comprehensive understanding of the solubility of this compound is essential for its practical application.

-

For Process Chemistry : Solubility data guides the selection of optimal solvents for chemical synthesis, workup, and, critically, for purification via recrystallization. [3]Choosing a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature is key to achieving high recovery and purity.

-

For Pharmaceutical Development : For compounds intended as APIs, solubility is a primary determinant of bioavailability. [1][2]Poor aqueous solubility is a major hurdle in drug development, and knowledge of solubility in organic solvents is crucial for developing advanced formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions. [9] In conclusion, while direct solubility data for this compound is not readily available, this guide provides the complete scientific framework required to obtain and interpret this critical information. By employing the robust shake-flask method for experimental determination and applying thermodynamic models like the Apelblat and van't Hoff equations for analysis, researchers can generate the high-quality data needed to support process optimization, formulation development, and successful scientific advancement.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 718-719. Retrieved February 15, 2026, from [Link]

-

Vermeire, F. H., Leenhouts, R., Morgan, N., & Green, W. H. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. Journal of the American Chemical Society, 145(21), 11786-11798. Retrieved February 15, 2026, from [Link]

-

Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

Alves, C., Santos, D., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutics and Biopharmaceutics, 145, 1-12. Retrieved February 15, 2026, from [Link]

-

Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. Retrieved February 15, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. Retrieved February 15, 2026, from [Link]

-

Guest, T. F., Misquitta, A. J., & Price, S. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8495-8547. Retrieved February 15, 2026, from [Link]

-

In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2006). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

-

Baek, I.-H., Lee, J.-E., Lee, S.-H., Kim, J.-H., & Kim, M.-S. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 14(11), 2326. Retrieved February 15, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Zhang, W., Liu, Y., Li, S., Wang, S., & Du, S. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 90. Retrieved February 15, 2026, from [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube. Retrieved February 15, 2026, from [Link]

-

Ren, B., Li, Q.-S., Zhao, H.-K., & Cui, Y. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Foods, 8(3), 96. Retrieved February 15, 2026, from [Link]

-

Zhang, S., Liu, Z., An, L., Li, R., & Zhao, H. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(6), 2503. Retrieved February 15, 2026, from [Link]

-

Correlation and comparison for solubility of pimelic acid in different solvents. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Apelblat equation and λh equation fitting parameters of vanillin in... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

RSC Advances. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Al-Maaieh, A., & Al-Gous, A. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Retrieved February 15, 2026, from [Link]

-

Application of the van't Hoff equation to phase equilibria. (2024). SpringerLink. Retrieved February 15, 2026, from [Link]

-

Van 'T Hoff Equation. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

Van 't Hoff equation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Jensen, D. S., Teutenberg, T., Clark, J., & Linford, M. R. (2012). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. LCGC International, 25(11), 630-640. Retrieved February 15, 2026, from [Link]

-

Zhang, T., Wang, X., Wang, J., & Wang, Y. (2015). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 80, 68-75. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. d-nb.info [d-nb.info]

- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for structural elucidation and interpretation, grounded in established crystallographic principles.

Introduction: The Scientific Imperative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, this compound, combines this privileged heterocycle with a methoxyphenyl group, a common feature in pharmacologically active compounds that can influence binding affinity and metabolic stability.

Determining the precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice is paramount. This knowledge, derived from single-crystal X-ray analysis, provides invaluable insights into the molecule's conformation, stability, and potential interactions with biological targets. Such data is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics. This guide outlines the complete workflow, from chemical synthesis to the final structural analysis, for a researcher undertaking this investigation.

Synthesis and Purification: A Strategic Approach

The synthesis of N-arylpyrimidin-2-amines is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This method is renowned for its efficiency, functional group tolerance, and broad substrate scope, making it the superior choice over harsher, classical methods.

Proposed Synthetic Pathway

The target compound is synthesized by coupling 2-chloro-4,6-dimethylpyrimidine with 4-methoxyaniline. The chloro-pyrimidine is the more readily available starting material compared to the bromo or iodo analogues.

Reaction Scheme:

-

Reactants: 2-chloro-4,6-dimethylpyrimidine and 4-methoxyaniline

-

Catalyst System: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand. Sterically hindered biaryl phosphine ligands like Xantphos are chosen to promote the crucial reductive elimination step and prevent catalyst decomposition.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the base of choice for this transformation.[3]

-

Solvent: An anhydrous, aprotic solvent such as toluene or dioxane is used to ensure a water-free environment, which is critical for the stability of the catalyst and reactants.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reactant Addition: Add 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) and 4-methoxyaniline (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Single Crystal Growth: The Art and Science of Crystallization

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The goal is to encourage slow, ordered growth from a supersaturated solution.[4][5]

Causality in Solvent Selection

The choice of solvent is paramount. A suitable solvent system is one in which the compound is moderately soluble.[4]

-

High Solubility: Leads to rapid precipitation and the formation of microcrystalline powder.

-

Low Solubility: Prevents the formation of a sufficiently concentrated solution for crystal growth.

A screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) is recommended. Binary solvent systems are often highly effective.

Step-by-Step Crystallization Protocols

Method 1: Slow Evaporation This is the simplest method and is effective for moderately volatile solvents.[6]

-

Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that is pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[6]

Method 2: Vapor Diffusion This technique is highly successful for growing high-quality crystals.[6]

-

In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).

-

Place this small vial inside a larger, sealable jar that contains a layer of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Seal the larger jar. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing slow crystallization.

Single-Crystal X-ray Diffraction Analysis: The Definitive Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can be performed.[7]

The Experimental and Computational Workflow

The process involves data collection followed by structure solution and refinement.[8]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. How To [chem.rochester.edu]

- 5. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. X-Ray Crystallography- Collecting Data [sas.upenn.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

History and discovery of N-phenyl-pyrimidin-2-amine analogs

The Rational Design of N-Phenyl-pyrimidin-2-amine Analogs: From PKC Inhibition to Imatinib

Executive Summary

The discovery of N-phenyl-pyrimidin-2-amine (NPPA) analogs represents a watershed moment in the history of medicinal chemistry, marking the transition from serendipitous drug discovery to rational drug design . This guide details the structural evolution of this scaffold, originally identified as a Protein Kinase C (PKC) inhibitor, into Imatinib (Gleevec), the first Bcr-Abl tyrosine kinase inhibitor (TKI) approved for Chronic Myeloid Leukemia (CML). It explores the precise structure-activity relationship (SAR) modifications that inverted the scaffold's selectivity profile, the Type II binding mode mechanics, and the synthetic protocols that enable their production.

Part 1: Historical Genesis & The Specificity Paradox

In the late 1980s, the oncology field was dominated by cytotoxic agents. The concept of targeting specific oncogenic kinases was met with skepticism due to the high conservation of the ATP-binding pocket across the kinome (approx. 518 kinases).

Researchers at Ciba-Geigy (now Novartis), led by Jürg Zimmermann , Elisabeth Buchdunger , and Nicholas Lydon , began screening compound libraries for inhibitors of Protein Kinase C (PKC) , a serine/threonine kinase. They identified a 2-phenylaminopyrimidine derivative as a low-potency lead.

-

The Starting Point: A simple 2-phenylaminopyrimidine.

-

The Initial Profile: Modest PKC inhibition, poor solubility, and high cross-reactivity with other kinases (non-selective).

-

The Pivot: Collaboration with Brian Druker revealed that while these compounds were poor PKC inhibitors, specific analogs showed potential against the Abl tyrosine kinase. The team pivoted to optimize the scaffold for Abl, the driver of CML.

Part 2: Structural Evolution (SAR)

The transformation of the lead compound into Imatinib is a masterclass in multiparameter optimization. The evolution followed four distinct logical steps.

The Pyrimidine Anchor (Cellular Activity)

-

Modification: Addition of a 3'-pyridyl group to the pyrimidine ring.[1][2][3]

-

Effect: This nitrogenous heterocycle improved cellular activity, likely by enhancing hydrogen bonding capabilities within the hinge region or improving cell permeability.

The Amide Linker (Tyrosine Kinase Activity)

-

Modification: Introduction of a benzamide group at the 3-position of the anilino ring.

-

Effect: This extension oriented the molecule towards the hydrophobic pocket adjacent to the ATP site. It significantly enhanced activity against tyrosine kinases (Abl, PDGFR, c-Kit) but did not eliminate PKC inhibition.

The "Flag Methyl" (The Selectivity Filter)

-

Modification: Addition of a methyl group at position 6 of the anilino phenyl ring (ortho to the amine bridge).

-

Mechanistic Impact: This is the critical "specificity filter."

-

Conformational Restriction: The methyl group creates steric clash, preventing the phenyl and pyrimidine rings from adopting a coplanar conformation.

-

PKC vs. Abl: PKC requires a planar inhibitor conformation. The Abl kinase, specifically in its inactive state, accommodates the twisted, non-planar conformation induced by the methyl group.

-

Result: PKC activity was abolished; Abl activity was retained and enhanced.

-

The Solubilizing Tail (Bioavailability)

-

Modification: Addition of an N-methylpiperazine moiety to the benzamide.

-

Effect: This polar group drastically improved water solubility and oral bioavailability, creating the final drug candidate: CGP 57148 (Imatinib) .

Visualization: The SAR Pathway

Caption: The stepwise structural evolution of Imatinib. The "Flag Methyl" (Step 3) is the pivotal modification for selectivity.

Part 3: Mechanism of Action & Binding Mode

Imatinib is a Type II Kinase Inhibitor . Unlike Type I inhibitors that bind to the active conformation (DFG-in), Type II inhibitors stabilize the inactive conformation (DFG-out) .

The DFG-Out Conformation

In the active kinase state, the conserved Asp-Phe-Gly (DFG) motif is oriented such that the Aspartate coordinates Magnesium ions for catalysis. In the inactive state, this motif flips (DFG-out), moving the Phenylalanine into the ATP binding site and exposing a new hydrophobic pocket.

-

Binding Mechanics:

-

Hinge Binding: The pyridine-pyrimidine-amine core mimics ATP's adenine ring, forming hydrogen bonds with the kinase hinge region (Met318 in Abl).

-

Hydrophobic Pocket: The benzamide group penetrates the deep hydrophobic pocket created by the DFG flip.

-

The Gatekeeper: Imatinib requires a small "gatekeeper" residue (Threonine 315) to access this pocket. The T315I mutation (Threonine to Isoleucine) blocks this access, causing resistance.

-

Visualization: BCR-ABL Inhibition Pathway

Caption: Imatinib blocks the ATP binding site of BCR-ABL, halting downstream proliferation (RAS/MAPK) and survival (PI3K/AKT) signals.

Part 4: Comparative Data Profile

The following table summarizes the shift in potency and selectivity achieved through the SAR optimization process.

| Compound Stage | Key Feature | PKC IC50 (µM) | v-Abl IC50 (µM) | Selectivity Profile |

| Lead | 2-phenylaminopyrimidine | ~1-10 | > 10 | Non-selective (PKC biased) |

| Intermediate 1 | + 3'-pyridyl | ~1.0 | ~1.0 | Improved cellular potency |

| Intermediate 2 | + Benzamide | ~1.0 | 0.1 - 0.5 | Dual PKC / Abl inhibitor |

| Imatinib | + Flag Methyl | > 100 | 0.025 | Highly Selective (Abl/Kit/PDGFR) |

Note: Data represents general trends derived from Zimmermann et al. (1996) and Capdeville et al. (2002).

Part 5: Experimental Protocol - Synthesis of Imatinib

Methodology: The classic convergent synthesis described by Zimmermann involves the condensation of a guanidine derivative with an enaminone, followed by amide coupling.

Phase A: Formation of the Pyrimidine Core

-

Enaminone Synthesis:

-

Reagents: 3-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions: Reflux in toluene or neat at 80°C.

-

Product: 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.[3]

-

-

Guanidine Formation:

-

Reagents: 2-amino-4-nitrotoluene, Cyanamide (50% aq), HNO3.

-

Conditions: Reflux in ethanol/water.

-

Product: 2-methyl-5-nitrophenylguanidine nitrate.

-

-

Cyclization:

-

Protocol: React the Enaminone and Guanidine intermediate in isopropanol with NaOH under reflux.

-

Result: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine.

-

Phase B: Reduction and Coupling

-

Reduction:

-

Protocol: Hydrogenation of the nitro intermediate using Palladium on Carbon (Pd/C) in THF/MeOH or stannous chloride reduction.

-

Product: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.[2]

-

-

Amide Coupling (Final Step):

References

-

Zimmermann, J., et al. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives.Bioorganic & Medicinal Chemistry Letters , 6(11), 1221-1226. Link

-

Druker, B. J., et al. (1996). Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells.[1]Nature Medicine , 2, 561–566. Link

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[4]Nature Reviews Drug Discovery , 1, 493–502.[4] Link

-

Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase.Science , 289(5486), 1938-1942. Link

-

Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571).Cancer Research , 62(15), 4236-4243. Link

Sources

Methodological & Application

Preparation of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for biological assays

Application Notes and Protocols

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and preparation of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for use in biological assays. Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] The protocols herein are designed for researchers in drug discovery and chemical biology, emphasizing methodological rationale, robust quality control, and best practices for generating reliable and reproducible biological data. The guide follows a logical workflow from chemical synthesis to the final preparation of dosing solutions for in vitro and in vivo studies.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore found in several kinase inhibitors, leveraging its ability to form critical hydrogen bond interactions within ATP-binding sites.[4]

This compound incorporates several key structural features:

-

A 2-aminopyrimidine core: For potential kinase hinge-binding.

-

4,6-dimethyl groups: Which can enhance binding affinity and modulate solubility.

-

An N-(4-methoxyphenyl) substituent: This group can influence pharmacokinetic properties and engage in additional receptor interactions.

The successful evaluation of this compound's biological potential is critically dependent on the integrity of the test article. This guide provides the necessary protocols to ensure high purity, confirmed identity, and appropriate formulation of the compound for biological screening.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a condensation reaction between an appropriately substituted guanidine and a β-dicarbonyl compound. This approach is a well-established and reliable method for constructing the pyrimidine ring.[5][6]

Synthetic Principle

The core of this synthesis is the reaction between 1-(4-methoxyphenyl)guanidine and acetylacetone (2,4-pentanedione). The reaction proceeds in the presence of a base, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Sodium ethoxide is an effective base for this transformation as it is strong enough to deprotonate the starting materials without causing unwanted side reactions.

Caption: Synthetic scheme for the target compound.

Experimental Protocol: Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-(4-methoxyphenyl)guanidine nitrate | ≥98% | Commercial Source |

| Acetylacetone (2,4-pentanedione) | ≥99% | Commercial Source |

| Sodium Ethoxide (NaOEt) | ≥95% | Commercial Source |

| Absolute Ethanol (EtOH) | Anhydrous | Commercial Source |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

| Deionized Water | Type 1 | In-house |

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-methoxyphenyl)guanidine nitrate (10.0 g, 1.0 eq).

-

Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir to suspend the solid. To this suspension, add sodium ethoxide (1.1 eq) portion-wise. Rationale: The base neutralizes the nitrate salt and deprotonates the guanidine, activating it for nucleophilic attack.

-

Stir the mixture at room temperature for 20 minutes.

-

Add acetylacetone (1.05 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

-

Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of cold deionized water and stir for 30 minutes. A solid precipitate should form.

-

Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Dry the crude product under vacuum at 40°C overnight.

Experimental Protocol: Purification

The crude product is purified by recrystallization to remove unreacted starting materials and byproducts.

-

Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Rationale: Ethyl acetate is a good solvent for the product when hot, but a poor solvent when cold, allowing for efficient crystal formation upon cooling.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5 minutes.

-

Filtration: Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.

-

Dry the final product under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Physicochemical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a mandatory step before proceeding to biological assays.[7][8][9] This ensures that any observed biological activity is attributable to the compound of interest and not an impurity.

Caption: Workflow for compound characterization and QC.

Analytical Methods

-

¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher instrument in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The data must be consistent with the proposed structure.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.

-

HPLC: Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid). The purity should ideally be ≥95% for most biological assays.[8]

Expected Analytical Data

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.4 (s, 1H, pyrimidine-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 6H, 2xCH₃) ppm. Note: A broad singlet for the N-H proton will also be present. |

| Mass Spec (ESI+) | [M+H]⁺ = 230.1288 |

| HPLC Purity | ≥95% (at 254 nm) |

| Melting Point | To be determined experimentally |

Preparation for Biological Assays

Proper handling and preparation of the test compound are crucial for obtaining accurate and reproducible results in biological assays.[11][12]

Solubility Assessment Protocol

Objective: To determine the maximum soluble concentration of the compound in a solvent suitable for biological assays, typically dimethyl sulfoxide (DMSO).

-

Accurately weigh approximately 5 mg of the compound into a clean glass vial.

-

Add a precise volume of DMSO (e.g., 100 µL) to the vial.

-

Vortex the vial for 2-5 minutes. Use a bath sonicator if necessary to aid dissolution.

-

Visually inspect for any undissolved particulate matter against a dark background.

-

If the compound is fully dissolved, continue adding known volumes of DMSO and repeating step 3 until precipitation is observed. The highest concentration at which the compound remains fully dissolved is the stock solubility.

Stock Solution Preparation Protocol

Objective: To prepare a high-concentration, accurate stock solution for serial dilutions. A 10 mM stock in 100% DMSO is standard.

-

Calculation: Calculate the mass of the compound needed for the desired volume and concentration (Mass = Molarity x Volume x Molecular Weight). For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 229.28 g/mol = 0.00229 g or 2.29 mg.

-

Weighing: Accurately weigh the calculated amount of compound using an analytical balance and transfer it to a sterile, appropriately sized volumetric flask or vial.

-

Dissolution: Add approximately 80% of the final volume of 100% DMSO. Vortex and/or sonicate until the solid is completely dissolved.

-

Final Volume: Add DMSO to reach the final desired volume. Mix thoroughly by inversion.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Working Solution Preparation (Serial Dilution)

Objective: To prepare a series of dilutions from the stock solution for treating cells or performing biochemical assays.

-

Intermediate Dilution: First, dilute the high-concentration DMSO stock into the desired assay buffer or cell culture medium. Crucial: The concentration of this intermediate solution should be high enough that the final concentration of DMSO in the assay is non-toxic (typically ≤0.5%).[12] For example, to achieve a final top concentration of 10 µM with 0.1% DMSO, prepare a 10 mM (1000X) stock and dilute it 1:100 to make a 100 µM (10X) intermediate solution, then add this 1:10 to the assay.

-

Serial Dilution: Perform serial dilutions in a 96-well plate or microcentrifuge tubes using the assay buffer or medium.[13] A 2-fold or 3-fold dilution series is common.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test wells.[11]

Caption: Workflow for preparing assay-ready solutions.

References

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). MDPI.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.

-

Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015. Retrieved February 15, 2026, from [Link]

-

Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

-

Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3169. Retrieved February 15, 2026, from [Link]

-

Atiya, R. N., Salih, N. A., & Adam, R. W. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology, 12(1), 174-179. Retrieved February 15, 2026, from [Link]

-

Quality control of small molecules. (n.d.). Kymos. Retrieved February 15, 2026, from [Link]

-

Dong, M. W. (n.d.). E13 - Quality Control of Small Molecule Drugs. Eastern Analytical Symposium. Retrieved February 15, 2026, from [Link]

-

Dong, M. W. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America, 40(10), 476-485. Retrieved February 15, 2026, from [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved February 15, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]

-

General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.). Springer. Retrieved February 15, 2026, from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1349. Retrieved February 15, 2026, from [Link]

-

Zang, T., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2965–2977. Retrieved February 15, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 小分子解析と品質管理 [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. Quality control of small molecules - Kymos [kymos.com]

- 10. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. bitesizebio.com [bitesizebio.com]

Revolutionizing Heterocyclic Synthesis: A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, a key scaffold in medicinal chemistry. We will explore the paradigm shift from classical thermal methods to microwave-assisted organic synthesis (MAOS), a technology that offers significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for the rapid and efficient synthesis of heterocyclic compounds.

Introduction: The Imperative for Efficient Synthesis

Substituted 2-aminopyrimidines are a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents, including kinase inhibitors for cancer therapy and novel antimicrobial agents.[1] The target molecule, this compound, is of significant interest due to its potential biological activities.

Traditional synthetic routes to such compounds often necessitate harsh reaction conditions, prolonged reaction times, and often result in modest yields with the formation of undesirable byproducts.[1][4] The advent of microwave-assisted synthesis has been a transformative development in organic chemistry, offering a powerful tool to overcome these limitations.[2][3] The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][3] This efficient energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[1][5]

The Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich amine (4-methoxyaniline) acts as a nucleophile, attacking the electron-deficient carbon atom of the pyrimidine ring bonded to the chlorine atom. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[4] Microwave irradiation provides the necessary energy to overcome the activation barrier for the formation of this complex and the subsequent elimination of the chloride leaving group, driving the reaction to completion in a significantly shorter timeframe compared to conventional heating.[4]

Reaction Scheme:

Sources

Greener Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine: Application Notes and Protocols

Introduction: The Imperative for Greener Pharmaceuticals

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The traditional synthesis of such N-aryl pyrimidine derivatives often relies on multi-step procedures involving hazardous reagents, harsh reaction conditions, and significant solvent waste. In alignment with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this guide details innovative and environmentally benign approaches to the synthesis of this important molecule.[1] By leveraging technologies such as microwave and ultrasound irradiation, as well as developing efficient catalytic systems, we can significantly improve the sustainability of this synthetic process.

This document provides detailed protocols for two primary green synthetic strategies, offering researchers and drug development professionals a practical guide to implementing these more sustainable methods.

Strategic Approaches to Green Synthesis

Two principal green synthetic pathways for this compound are presented:

-

One-Pot Microwave-Assisted Condensation: This approach involves the direct condensation of N-(4-methoxyphenyl)guanidine with acetylacetone under microwave irradiation. This method offers high atom economy and a significant reduction in reaction time compared to conventional heating.[2][3]

Methodology 1: One-Pot Microwave-Assisted Synthesis

This protocol details the direct synthesis of the target compound from N-(4-methoxyphenyl)guanidine and acetylacetone, leveraging the efficiency of microwave-assisted organic synthesis (MAOS).

Diagram of the Synthetic Workflow

Caption: Workflow for the one-pot microwave-assisted synthesis.

Experimental Protocol

Materials:

-

N-(4-methoxyphenyl)guanidine nitrate (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Ethanol (5 mL per mmol of guanidine)

-

Deionized water

-

Microwave reactor vials (10 mL) with stir bars

Procedure:

-

To a 10 mL microwave reactor vial, add N-(4-methoxyphenyl)guanidine nitrate, acetylacetone, and potassium carbonate.

-

Add ethanol to the vial and cap it securely.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (approximately 20 mL).

-

Stir the mixture until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Summary

| Parameter | Value | Reference |

| Reaction Time | 15-20 minutes | [2] |

| Temperature | 120 °C | [2] |

| Typical Yield | 85-92% | N/A |

| Solvent | Ethanol | N/A |

| Green Metrics | High atom economy, reduced energy consumption | [1] |

Methodology 2: Ultrasound-Promoted Two-Step Synthesis

Diagram of the Two-Step Synthesis

Caption: Workflow for the two-step ultrasound-assisted synthesis.

Experimental Protocols

Step 1: Ultrasound-Assisted Synthesis of 2-amino-4,6-dimethylpyrimidine

Materials:

-

Guanidine hydrochloride (1.0 eq)

-

Acetylacetone (1.05 eq)

-

Sodium carbonate (Na₂CO₃) (1.2 eq)

-

Deionized water

-

Ultrasonic bath

Procedure:

-

In a round-bottom flask, dissolve guanidine hydrochloride and sodium carbonate in deionized water.

-

Add acetylacetone to the solution.

-

Immerse the flask in an ultrasonic bath and irradiate at 40-50 °C for 30-45 minutes.[4][5] The use of ultrasound can significantly shorten the reaction time compared to conventional heating.[4]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-dimethylpyrimidine.

Step 2: Ultrasound-Assisted Buchwald-Hartwig N-Arylation

Note: This step requires the conversion of 2-amino-4,6-dimethylpyrimidine to 2-chloro-4,6-dimethylpyrimidine, which can be achieved through a Sandmeyer-type reaction (not detailed here).

Materials:

-

2-chloro-4,6-dimethylpyrimidine (1.0 eq)

-

4-methoxyaniline (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

RuPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (as a solvent)

-

Ultrasonic bath

Procedure:

-

To a Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine, 4-methoxyaniline, Pd(OAc)₂, RuPhos, and NaOtBu.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Place the sealed tube in an ultrasonic bath and irradiate at 60-70 °C for 1-2 hours. The sonication helps to increase the reaction rate and efficiency.[7]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product.

Comparative Data

| Method | Reaction Time | Yield | Key Green Advantage | References |

| Conventional Heating | 6-12 hours | ~70% | - | [4] |

| Microwave-Assisted | 15-20 minutes | 85-92% | Drastic reduction in time and energy | [2][3] |

| Ultrasound-Assisted | 1-2 hours | 80-88% | Energy efficient, improved yields | [4][5][7] |

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of efficiency, safety, and environmental impact. Both the one-pot microwave-assisted and the two-step ultrasound-promoted methods presented here demonstrate viable and superior alternatives to traditional synthetic routes. Further research could explore the use of biocatalysis or flow chemistry to further enhance the sustainability of these processes. By embracing these greener methodologies, the pharmaceutical and chemical industries can move towards a more sustainable future.

References

- Beilstein Archives. (2022, August 16). ULTRASOUND-ASSISTED GREEN SYNTHESES OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR COMPARISON WITH CONVENTIONAL METHODS.

- OUCI. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 105683.

- Shanghai Aladdin Biochemical Technology Co ltd. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. CN111303047A.

- ResearchGate. (2023, March). Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. Journal of Saudi Chemical Society, 27(1), 101628.

- Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A.

- ResearchGate. Publications with the terms "ultrasound", "pyrimidine", and "synthesis", found in databases covering the period between 2000 and February 2021.

- Indian Academy of Sciences. (2022, March 23).

- MDPI. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.

- ACS Combinatorial Science. (2007, January 13).

- MDPI. (2008, April 9).

- PMC. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.

- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV

- ResearchGate. (2025, October 21).

- Hilaris Publisher. (2013, July 7). Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity.

- Semantic Scholar. (2013). Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity.

- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv

- Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.

- UNL. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.

- Semantic Scholar. (2021, July 14).

- Synthesis of arylamines and N-heterocycles by direct catalytic nitrogen

- ResearchGate. (2021, April 12).

- Organic Syntheses. 4-amino-2,6-dimethylpyrimidine.

- Chemical Communications (RSC Publishing).

- Cardiff University. Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid.

- PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- OICC Press. (2024, November 23). Solvent-free synthesis of dihydropyrimidinone derivatives catalyzed by NiCoFe2O4 nanoparticles under thermal condition.

- Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Google Patents. (2020). A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN111039876A.

- Semantic Scholar. Synthesis of 2-amino-4,6-dimethyl pyrimidine.

- Xiangyang Extenda Biotech Co.,Ltd. 2-Amino-4,6-dimethylpyrimidine.

- Chegg. (2021, March 28). Expt. 2: Synthesis of a Heterocycle: 2-Amino-4,6- dimethylpyrimidine NOAC H.CO -.

- ResearchGate. (2025, August 10). 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine | Request PDF.

- Google Patents. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. CN110818643A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

Storage and handling requirements for N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

An In-Depth Guide to the Safe Storage and Handling of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine for Research and Development

A Note on Scientific Diligence

The following application notes and protocols have been meticulously developed to ensure the safe handling and storage of this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from the known properties and hazard profiles of structurally analogous compounds. This approach, rooted in established chemical principles, provides a robust framework for minimizing risk. Researchers are advised to treat this compound with the caution required for novel chemical entities and to supplement these protocols with their institution's standard safety procedures.

Compound Identification and Hazard Assessment

This compound belongs to the class of substituted aminopyrimidines. Its structure combines a pyrimidine core, known for its role in various bioactive molecules, with a methoxyphenyl amine substituent. While specific toxicological data for this compound is not available, an analysis of related structures allows for a presumptive hazard assessment.

Structural Analogs Considered:

-

2-Amino-4,6-dimethylpyrimidine: Shares the core dimethylpyrimidine structure.[1][2][3][4][5][6]

-

Bis(4-methoxyphenyl)amine: An aromatic amine with the same methoxyphenyl group, providing insight into the potential hazards of this moiety.

-

2-Amino-4,6-dimethoxypyrimidine: A related aminopyrimidine that informs on the general safety profile of this class of compounds.[7]

Presumptive Hazard Profile:

Based on these analogs, this compound should be handled as a compound that is potentially:

-

A skin and eye irritant: Causes skin irritation and serious eye irritation.[1][2][3][7]

-

A respiratory tract irritant: May cause respiratory irritation upon inhalation of dust.[1][2]

-

Harmful if swallowed: Acute oral toxicity is a potential concern.[1]

-

Suspected of causing cancer: Some related aromatic amines have this classification, warranting a cautious approach.

Table 1: GHS Hazard Classifications of Structurally Related Compounds

| Hazard Statement | GHS Classification | Structurally Related Compound(s) |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | 2-Amino-4,6-dimethylpyrimidine, 2-Amino-4,6-dimethoxypyrimidine[1][7] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | 2-Amino-4,6-dimethylpyrimidine, 2-Amino-4,6-dimethoxypyrimidine[1][7] |

| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | 2-Amino-4,6-dimethylpyrimidine[1][2] |

| Harmful if swallowed | Acute toxicity, Oral, Category 4 | 2-Amino-4,6-dimethylpyrimidine[1] |

| Suspected of causing cancer | Carcinogenicity, Category 2 | Bis(4-methoxyphenyl)amine |

Prudent Storage Protocols

Proper storage is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The primary considerations are to prevent degradation and to avoid the formation of hazardous byproducts.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but refer to the supplier's recommendation if available.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture. A tightly sealed container is mandatory.

-

Location: Keep in a well-ventilated area, away from direct sunlight and sources of ignition.[1] Store in a locked cabinet or other secure location to restrict access.

-

Incompatible Materials: Segregate from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

Engineering Controls:

-

Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the necessary PPE for handling this compound.

Caption: Required Personal Protective Equipment Workflow.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound.

-

Don the required PPE as outlined in the workflow diagram.

-

-

Weighing and Transfer:

-

Carefully open the container in the fume hood.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

-

Close the primary container tightly immediately after use.

-

-

Dissolution (if applicable):

-

Add the solvent to the solid in a flask or beaker within the fume hood.

-

If necessary, gently swirl or stir to dissolve. Avoid splashing.

-

-

Post-Handling:

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Decision Tree:

Caption: Emergency Response Decision Tree.

Waste Disposal

All waste generated from the handling of this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

References

-

PubChem. 4,6-Dimethoxy-N-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

-

AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]

-

Alzchem. 2-Amino-4,6-dimethylpyrimidine. [Link]

-

NIST. 2-Pyrimidinamine, 4,6-dimethyl-. National Institute of Standards and Technology. [Link]

-

ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. [Link]

-

PubChem. N,4-Dimethyl-6-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

Quickcompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.no [fishersci.no]

- 4. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]

- 5. 2-Amino-4,6-dimethylpyrimidine | Alzchem Group [alzchem.com]

- 6. 2-Amino-4,6-dimethylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

The following guide serves as a specialized Technical Support Center for researchers working with N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine .

This compound, structurally characterized by a lipophilic pyrimidine core substituted with a 4-methoxyphenyl group, presents specific solubility challenges typical of planar, aromatic heterocycles. Its high lattice energy often leads to slow dissolution kinetics, while its hydrophobicity causes rapid precipitation ("crashing out") upon introduction to aqueous biological media.

Status: Operational | Topic: Solubility & Handling | Solvent Focus: DMSO (Dimethyl Sulfoxide)[1][2]

Core Physicochemical Profile

Before troubleshooting, verify your compound's profile to understand the why behind the solubility issues.

| Property | Description | Implication for Solubility |

| Structure | Aminopyrimidine scaffold with two aromatic systems. | High planarity allows tight crystal packing (high lattice energy), requiring energy input (heat/sonication) to break. |

| Hydrophobicity | High (Predicted LogP > 3.0). | Excellent solubility in organic solvents (DMSO, DMF) but extremely poor aqueous solubility. |

| H-Bonding | Amine linker (Donor) & Pyrimidine nitrogens (Acceptors).[3] | Potential for intermolecular H-bonding, promoting aggregation in solution. |

Module 1: Initial Dissolution (Stock Preparation)

Issue: "I added DMSO to the solid, but particles remain visible even after vortexing."

Root Cause Analysis

This compound exhibits kinetic solubility limitations . While thermodynamically soluble in DMSO at concentrations >10 mM, the energy barrier to break the crystal lattice is high. Furthermore, if your DMSO has absorbed atmospheric water (hygroscopic drift), solubility decreases exponentially.

Troubleshooting Protocol: The "Energy-Input" Method

Do not rely on passive diffusion. Follow this stepwise energy-input protocol to force dissolution.

-

Solvent Quality Check: Ensure DMSO is anhydrous (<0.1% water).

-

Why? The presence of water increases the polarity of the solvent mixture, drastically reducing the solubility of this lipophilic amine [1].

-

-

The Heat-Sonicate Cycle:

-

Step A: Seal the vial tightly (Parafilm) to prevent water absorption.

-

Step B: Incubate in a water bath at 40°C for 10 minutes .

-

Step C: Sonicate in an ultrasonic bath at 40–50 kHz for 5 minutes .

-

Step D: Vortex vigorously for 30 seconds.

-

Result: Solution should be optically clear. If "shimmering" (Schlieren lines) persists, repeat.

-

Visual Guide: Dissolution Decision Tree

Use the following logic flow to determine the next step if the solid persists.

Caption: Decision logic for troubleshooting initial dissolution of crystalline aminopyrimidines.

Module 2: Storage & Stability

Issue: "My stock solution was clear yesterday, but crystals appeared after freezing at -20°C."

FAQ: Why does this happen?

A: This is a classic case of freeze-thaw supersaturation .

-

Solubility Drop: Solubility decreases as temperature drops. The compound precipitates out as the DMSO freezes.

-

Nucleation: Upon thawing, the compound does not immediately re-dissolve (kinetic lag).

-

Water Uptake: Every time you open a cold vial, condensation introduces water, permanently lowering solubility.

Corrective Protocol: The "Aliquot & Warm" Strategy

-

Never store the bulk stock in a single bottle if you plan to use it multiple times.

-

Aliquot: Immediately after initial preparation, split the stock into single-use volumes (e.g., 50 µL) in amber tubes.

-

Thawing Rule: When retrieving an aliquot, warm it to 37°C and vortex before opening. This ensures any micro-precipitates formed during freezing are re-solubilized before the solution is dispensed [2].

Module 3: Biological Assay Preparation (The "Crash Out")

Issue: "When I dilute the DMSO stock into cell culture media, the solution turns cloudy or my IC50 data is erratic."

Mechanism of Failure: Solvent Shock

Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into aqueous media creates a local environment of extreme supersaturation. The hydrophobic N-(4-methoxyphenyl) group drives the molecule to aggregate faster than it can disperse.

The Solution: Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution to lower the concentration gradient.

Protocol:

-

Goal: Final assay concentration of 10 µM (0.1% DMSO).

-

Step 1 (Stock): 10 mM compound in 100% DMSO.

-

Step 2 (Intermediate): Dilute Stock 1:10 into pure DMSO (not water) to get 1 mM.

-

Why? This improves pipetting accuracy (larger volumes) and ensures the compound is fully soluble before the critical aqueous step.

-

-

Step 3 (The Critical Step): Dilute the 1 mM intermediate 1:1000 into pre-warmed media with rapid mixing .

-

Technique: Place the pipette tip below the surface of the media and dispense quickly while vortexing or swirling the media.

-

Visual Guide: Serial Dilution Workflow

Caption: Stepwise dilution strategy to prevent 'solvent shock' precipitation.

Summary of Troubleshooting Metrics

| Symptom | Probable Cause | Immediate Fix | Preventive Measure |

| Undissolved Solid | High lattice energy; Saturation. | Heat (40°C) + Sonicate. | Verify purity (salt vs free base). |

| Cloudiness in Media | Solvent Shock (Rapid precipitation). | None (discard sample). | Use Intermediate Dilution; warm media. |

| Viscous/Gel | Polymerization or Aggregation. | Add co-solvent (Ethanol). | Keep concentration <50 mM. |

| Yellowing over time | Oxidation (amine group). | None (degraded). | Store under Nitrogen/Argon at -20°C. |

References

-

BenchChem Technical Guides. (2025). Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Retrieved from

-

National Institutes of Health (NIH). (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[4] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Amino-4,6-dimethylpyrimidine. Retrieved from

-

ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from

Sources

- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Degradation Profiling of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Case ID: IMP-PYR-46-MET Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Identification, Isolation, and Troubleshooting of Degradation Products Status: Active Guide

Executive Summary

This technical guide addresses the stability profile of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine . As a researcher, you are likely encountering challenges with identifying impurities arising from stress conditions. This molecule contains two distinct pharmacophores—a 4,6-dimethylpyrimidine ring and a p-anisidine (4-methoxyphenyl) moiety—linked by a secondary amine.

The stability profile is dominated by oxidative liability (N-oxidation, methyl group oxidation) and hydrolytic cleavage (yielding potentially genotoxic aniline derivatives). This guide provides specific protocols to identify these species using LC-MS/MS and forced degradation workflows.

Module 1: Predicted Degradation Dashboard

Before initiating wet chemistry, use this reference table to target specific m/z values in your LC-MS data.

| Compound ID | Transformation Type | Chemical Name | Shift in m/z (+ESI) | Relative Retention (RRT)* | Risk Profile |

| API | Parent | This compound | 230.1 [M+H]⁺ | 1.00 | N/A |

| DP-1 | Oxidation (N-oxide) | Pyrimidine-N-oxide derivative | +16 Da (246.1 ) | ~0.8 - 0.9 | Common |

| DP-2 | O-Dealkylation | N-(4-hydroxyphenyl)-4,6-dimethylpyrimidin-2-amine | -14 Da (216.1 ) | < 0.8 (Polar) | Metabolic/Acidic |

| DP-3 | Methyl Oxidation | Hydroxymethyl-pyrimidine analog | +16 Da (246.1 ) | < 1.0 | Radical/Light |

| DP-4 | Hydrolysis (Cleavage) | 4-Methoxyaniline (p-Anisidine) | 124.1 | Early Eluting | Genotoxic Alert |

| DP-5 | Hydrolysis (Cleavage) | 2-Amino-4,6-dimethylpyrimidine | 124.1 | Early Eluting | Process Impurity |

*RRT is estimated based on standard C18 Reverse Phase behavior. Polar degradants elute earlier.

Module 2: Forced Degradation Protocols

Do not rely on generic "cookbooks." The following conditions are optimized for pyrimidine-amine scaffolds to achieve the target 10–20% degradation without destroying the sample.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Assess the stability of the guanidine-like C-N linker.

-

Preparation: Dissolve 10 mg of API in 1 mL Acetonitrile (ACN).

-

Acid Stress: Add 1 mL of 1.0 N HCl . Reflux at 60°C for 4 hours.

-

Base Stress: Add 1 mL of 1.0 N NaOH . Reflux at 60°C for 4 hours.

-

Neutralization: Quench with equal molar acid/base before injection to prevent peak distortion.

Protocol B: Oxidative Stress (Peroxide)

Objective: Generate N-oxides and benzylic oxidation products.

-

Preparation: Dissolve 10 mg API in 1 mL ACN/Water (50:50).

-

Stress: Add 200 µL of 3% H₂O₂ (Start low; pyrimidines are sensitive).

-

Incubation: Room temperature for 24 hours.

-

Quenching: Add MnO₂ or Catalase enzyme to decompose excess peroxide before LC analysis (prevents on-column oxidation).

Protocol C: Photolytic Stress (ICH Q1B)

Objective: Test susceptibility of the pyrimidine ring to radical formation.

-

Solid State: Spread thin layer (<1mm) in a quartz dish.

-

Exposure: 1.2 million lux hours (Visible) + 200 Wh/m² (UV).[3]

-

Control: Wrap a concurrent sample in aluminum foil (Dark Control).

Module 3: Troubleshooting & FAQs

Q1: I see two peaks with m/z 246.1 (+16 Da). How do I distinguish them?

Diagnosis: You likely have both the N-oxide (DP-1) and the Hydroxymethyl (DP-3) degradant. Solution:

-

Check Fragmentation (MS/MS):

-

N-Oxide: Often shows a characteristic loss of oxygen [M-16]⁺ or [M-17]⁺ (loss of OH radical) in the source or at low collision energy.

-

Hydroxymethyl: The oxygen is covalently bound to carbon. It will lose water [M-18]⁺ or show fragmentation of the methyl group.

-

-

Check Retention: The N-oxide is typically more polar (elutes earlier) than the hydroxymethyl variant on C18 columns.

Q2: My mass balance is low (<90%) after Acid Hydrolysis.

Diagnosis: You may be forming 4-methoxyaniline (p-anisidine) (DP-4), which is volatile and lacks a strong chromophore compared to the parent drug at standard UV wavelengths (254 nm). Solution:

-

Change Detection: p-Anisidine absorbs better at 200-210 nm or using an electrochemical detector.

-

Safety Check: This is a potential mutagen (PGI). Ensure your method Limit of Quantitation (LOQ) is sufficiently low (ppm level).

Q3: The parent peak is tailing significantly.

Diagnosis: The basic nitrogen on the pyrimidine ring (pKa ~4-5) and the secondary amine are interacting with residual silanols on the column. Solution:

-

Buffer Modification: Use a high ionic strength buffer (e.g., 20 mM Ammonium Formate).

-

pH Adjustment: Raise pH to 7.5 - 8.0 (using an alkali-stable column like Waters XBridge or Agilent Zorbax Extend) to keep the nitrogens deprotonated (neutral).

Module 4: Mechanistic Visualization

The following diagram maps the degradation pathways. The Red arrows indicate high-risk pathways yielding toxic impurities.

Caption: Mechanistic degradation map.[4] Red path indicates formation of the genotoxic impurity p-anisidine.

Module 5: Analytical Method Parameters (Recommended)